2-Chloro-6-ethoxy-3-nitropyridine

Nitropyridine synthesis Regioselective nitration Process efficiency

Scaling 3-nitropyridine libraries often stalls due to costly, multi-step routes (e.g., 41.1% total yield for 2-chloro-5-nitropyridine). 2-Chloro-6-ethoxy-3-nitropyridine solves this bottleneck: - 93% isolated yield in a single direct nitration step, halving cost per mole versus 2-chloro-5-nitropyridine. - Ortho-activated 2-chloro leaving group accelerates SNAr diversification, enabling sequential functionalization. - Non-hazardous DOT/IATA classification simplifies global logistics for agrochemical and pharmaceutical programs.

Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
CAS No. 90811-24-8
Cat. No. B8781690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-ethoxy-3-nitropyridine
CAS90811-24-8
Molecular FormulaC7H7ClN2O3
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESCCOC1=NC(=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C7H7ClN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3
InChIKeyAZYLPCRMOKUFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-ethoxy-3-nitropyridine (CAS 90811-24-8): A Regioselectively Functionalized 3-Nitropyridine Building Block for Pharmaceutical and Agrochemical Synthesis


2-Chloro-6-ethoxy-3-nitropyridine (CAS 90811-24-8) is a heterocyclic organic compound belonging to the nitropyridine class, with the molecular formula C₇H₇ClN₂O₃ and a molecular weight of 202.60 g/mol . The compound features a pyridine ring bearing three distinct substituents: a chlorine atom at the 2-position, an ethoxy group at the 6-position, and a nitro group at the 3-position . This specific substitution pattern creates a polarized electronic environment where the electron-withdrawing nitro group at C3 and the electron-donating ethoxy group at C6 synergistically influence the reactivity of the 2-chloro substituent in nucleophilic aromatic substitution (SNAr) reactions . The compound is classified as non-hazardous for DOT/IATA transport and is recommended for long-term storage in a cool, dry place .

Why 2-Chloro-6-ethoxy-3-nitropyridine Cannot Be Replaced by Positional Isomers or Simpler Nitropyridines in Synthesis Programs


Closely related nitropyridine analogs such as 2-chloro-5-nitropyridine, 2-chloro-3-nitropyridine, and 2-chloro-6-methoxy-3-nitropyridine differ fundamentally from 2-chloro-6-ethoxy-3-nitropyridine in three critical dimensions that preclude simple interchange: (i) synthetic accessibility—the target compound achieves 93% isolated yield in a single-step direct nitration due to the meta-directing ethoxy group [1], whereas 2-chloro-5-nitropyridine requires a four-step sequence with only 41.1% total yield [2]; (ii) regiochemistry of SNAr reactivity—the 2-chloro substituent ortho to the 3-nitro group exhibits accelerated nucleophilic displacement kinetics compared to the para-like arrangement in 2-chloro-5-nitropyridine, as demonstrated by second-order rate constant comparisons [3]; and (iii) the ethoxy substituent at C6 imparts distinct lipophilicity and metabolic stability compared to the methoxy analog, which is critical for downstream agrochemical penetration and pharmacokinetic optimization [4]. These differences are not incremental; they determine whether a synthetic route is practical at scale and whether the final bioactive molecule achieves its target potency.

2-Chloro-6-ethoxy-3-nitropyridine: Quantitative Differentiation Evidence Against Closest Analogs


Single-Step Nitration Yield: 93% for 2-Chloro-6-ethoxy-3-nitropyridine vs. 41.1% Total Yield for 2-Chloro-5-nitropyridine

2-Chloro-6-ethoxy-3-nitropyridine is prepared in a single-step nitration of 2-chloro-6-ethoxypyridine using H₂SO₄/HNO₃/K₂CO₃ in water, achieving 93% isolated yield at 98% purity [1]. In contrast, the structurally related 2-chloro-5-nitropyridine—a common alternative building block—requires a four-step sequence (nitration of 2-aminopyridine, diazotization, hydrolysis to 2-hydroxy-5-nitropyridine, and chlorination with PCl₅/POCl₃) that delivers only 41.1% total yield [2]. This represents a 2.26-fold yield advantage for the target compound, translating to substantially lower raw material cost per kilogram of product and reduced waste stream burden.

Nitropyridine synthesis Regioselective nitration Process efficiency

Regioselective Nitration Inherent to the 2-Chloro-6-ethoxy Scaffold vs. Isomeric Mixtures with 2-Aminopyridine-Based Routes

The 2-chloro-6-ethoxypyridine precursor directs nitration exclusively to the 3-position due to the meta-directing effect of the 6-ethoxy substituent combined with the deactivating influence of the pyridine nitrogen [1]. This inherent regioselectivity eliminates the need for chromatographic separation of isomers. In contrast, direct nitration of 2-aminopyridine—a route to 2-chloro-5-nitropyridine—produces a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine isomers that requires purification, contributing to the low overall yield [2]. Similarly, nitration of 2-ethoxypyridine (to access 5-chloro-2-ethoxy-3-nitropyridine, CAS 886373-32-6) yields mixtures requiring subsequent chlorination and separation steps .

Regioselectivity Nitration directing effects Isomer purity

Accelerated SNAr Reactivity at C2: Ortho-Nitro Activation vs. Para-Like Activation in 2-Chloro-5-nitropyridine

The 2-chloro substituent in 2-chloro-6-ethoxy-3-nitropyridine is positioned ortho to the 3-nitro group, creating an 'ortho-like' electronic environment that accelerates nucleophilic aromatic substitution (SNAr). Kinetic studies on the parent systems 2-chloro-3-nitropyridine (ortho-like) and 2-chloro-5-nitropyridine (para-like) demonstrate that the ortho-like isomer reacts faster with arenethiolates, with 2-chloro-5-nitropyridine (para-like) showing higher reactivity only for specific nucleophiles [1]. For reactions with aryloxide ions in methanol, both isomers proceed via Meisenheimer σ-complex intermediates with distinct activation parameters: ΔH‡/ΔS‡ isokinetic temperatures differ (168°C for ortho-like vs. 195°C for para-like), indicating different transition-state stabilization [2]. The 6-ethoxy group further modulates this reactivity through resonance donation, making the target compound's SNAr profile distinct from both the unsubstituted 2-chloro-3-nitropyridine and the para-like 2-chloro-5-nitropyridine series [3].

Nucleophilic aromatic substitution Reaction kinetics ortho-nitro activation

Validated Intermediate for Insecticidal/Fungicidal Agents: Documented Use in Peer-Reviewed Synthesis of Bioactive Derivatives

2-Chloro-6-ethoxy-3-nitropyridine (referred to as 6-chloro-2-ethoxy-3-nitropyridine in the primary literature) has been demonstrated as a key intermediate in the synthesis of N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine, a compound characterized by X-ray crystallography and reported to possess insecticidal and fungicidal activities [1]. This publication in the Chinese Journal of Structural Chemistry (2012, Vol. 53, No. 5, pp. 902–906, DOI: 10.1134/S0022476612050101) establishes the compound's utility in agrochemical discovery. In contrast, the positional isomer 5-chloro-2-ethoxy-3-nitropyridine (CAS 886373-32-6) lacks comparable peer-reviewed validation as an agrochemical building block and is primarily listed as a research chemical without documented biological activity data . The target compound's scaffold has also been cited in connection with anti-ulcer agents (e.g., the TU-199/tenatoprazole chemotype), where the ethoxy and nitro groups contribute to enhanced lipophilicity for target tissue penetration [2].

Agrochemical intermediate Insecticidal activity Fungicidal activity

Ethoxy vs. Methoxy Analog: Differential Lipophilicity and Metabolic Stability for Agrochemical Penetration

The 6-ethoxy substituent in 2-chloro-6-ethoxy-3-nitropyridine provides higher lipophilicity compared to the 6-methoxy analog 2-chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8). While both compounds share the same core scaffold, the ethoxy group (CH₃CH₂O–) contributes an additional methylene unit versus methoxy (CH₃O–), increasing the calculated logP and enhancing the compound's ability to penetrate biological membranes—a critical parameter for agrochemical foliar uptake and pesticide efficacy [1]. The impact of alkoxy chain length on agrochemical penetration is well-established at the class level: ethoxy and nitro groups together enhance lipophilicity, aiding pesticide penetration as noted in the agrochemical development literature for this scaffold [2]. The methoxy analog (CAS 38533-61-8, mp 78–80°C) is a solid at ambient temperature, while the ethoxy analog is processed as a lower-melting intermediate, which may offer formulation advantages in certain reaction media .

Lipophilicity Metabolic stability Agrochemical formulation

Optimal Procurement Scenarios for 2-Chloro-6-ethoxy-3-nitropyridine Based on Quantitative Differentiation Evidence


Kilogram-Scale Synthesis of 3-Nitropyridine Libraries for Medicinal Chemistry

When a medicinal chemistry program requires a 3-nitropyridine scaffold amenable to parallel library synthesis, 2-chloro-6-ethoxy-3-nitropyridine is the preferred intermediate. The 93% single-step yield from commercially available 2-chloro-6-ethoxypyridine [1] translates to a cost per mole that is less than half that of 2-chloro-5-nitropyridine (41.1% total yield over four steps) [2]. Furthermore, the 2-chloro position is ortho-activated by the 3-nitro group for SNAr diversification, enabling sequential functionalization while the 6-ethoxy group remains intact for downstream modulation [3]. This orthogonal reactivity is documented in the peer-reviewed synthesis of N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine with crystallographically confirmed structure [4].

Agrochemical Discovery Targeting Foliar-Applied Insecticides or Fungicides

For agrochemical programs developing foliar-applied insecticides or fungicides, 2-chloro-6-ethoxy-3-nitropyridine offers two procurement-relevant advantages: (i) the ethoxy group enhances lipophilicity compared to the methoxy analog, potentially improving leaf cuticle penetration of derived active ingredients [1]; and (ii) the compound has been validated in peer-reviewed literature as an intermediate for molecules with demonstrated insecticidal and fungicidal activities [2]. The non-hazardous DOT/IATA transport classification [3] simplifies logistics for international agrochemical research collaborations. In contrast, the positional isomer 5-chloro-2-ethoxy-3-nitropyridine (CAS 886373-32-6) lacks comparable biological validation [4].

Process Development for Anti-Ulcer Proton Pump Inhibitor Scaffolds

The 2-chloro-6-ethoxy-3-nitropyridine scaffold is structurally related to intermediates used in the synthesis of tenatoprazole (TU-199), a proton pump inhibitor that demonstrated 2–4 times greater potency than omeprazole in preclinical models [1]. For process chemistry teams developing H⁺/K⁺-ATPase inhibitors, the high-yielding nitration route (93%) combined with the activated 2-chloro leaving group provides a scalable entry point for SAR exploration around the pyridine core [2]. The 98% commercial purity specification [3] meets the quality requirements for cGMP intermediate procurement in early-stage pharmaceutical development.

Replacement of Multi-Step Nitropyridine Syntheses with a Single-Step Route

In process chemistry workflows where 2-chloro-5-nitropyridine or 2-chloro-3-nitropyridine are current intermediates, switching to 2-chloro-6-ethoxy-3-nitropyridine eliminates three synthetic steps and reduces process mass intensity. The target compound's 93% single-step yield [1] versus 41.1% for 2-chloro-5-nitropyridine [2] directly reduces raw material costs, solvent consumption, and waste disposal burden. The exclusive formation of the 3-nitro regioisomer during nitration [1] eliminates chromatography or recrystallization steps needed to remove isomeric impurities encountered with 2-aminopyridine-based nitration routes [3]. This translates to faster cycle times and higher throughput in multi-kilogram production campaigns.

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